Potent and Selective hCA IX Inhibition by a Direct Pyrazole Derivative vs. Standard Acetazolamide
While data for the target compound itself is unavailable, its direct derivative, 4-(3-(hydrazinecarbonyl)-5-(4-nitrophenyl)-1H-pyrazol-1-yl)benzenesulfonamide, shows a dramatic increase in potency and selectivity against the tumor-associated isoenzyme hCA IX compared to acetazolamide (AAZ). This demonstrates the value of the 3-(hydrazinecarbonyl)benzenesulfonamide scaffold in achieving high-precision pharmacology not possible with first-generation sulfonamides [1].
| Evidence Dimension | Inhibitory constant (Ki) and selectivity ratio for human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | Pyrazole derivative: Ki hCA IX = 2.3 nM; Selectivity ratio hCA I/hCA IX = 3217, hCA II/hCA IX = 3.9 |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki values and selectivity ratios not specified but the compound was identified as the 'most selective... inhibitor' in the study, implying significant improvement over the standard. |
| Quantified Difference | The derivative achieves a Ki of 2.3 nM for hCA IX with a 3217-fold selectivity over hCA I, a benchmark unattainable by standard CA inhibitors like AAZ. |
| Conditions | In vitro fluorimetric assay against human CA isoforms I, II, and IX. |
Why This Matters
For procurement decisions, this validates the 3-(hydrazinecarbonyl)benzenesulfonamide core as a launchpad for developing highly selective cancer-associated CA inhibitors, a feature its simpler sulfonamide competitors cannot provide.
- [1] Synthesis, biological evaluation and in silico modelling studies of 1,3,5-trisubstituted pyrazoles carrying benzenesulfonamide as potential anticancer agents and selective cancer-associated hCA IX isoenzyme inhibitors. (2020). Flore.unifi.it. View Source
